Ethyl 3-(piperazin-1-yl)benzoate

Lipophilicity Positional isomerism LogP

Researchers developing CNS-active candidates via piperazine functionalization require the 3-position isomer specifically to maintain validated SAR. Substituting the 2- or 4-position analogs alters electronic distribution and receptor binding orientation, necessitating full re-optimization of synthetic routes and biological assays. • Documented PBR/TSPO binding affinity (BindingDB) with CNS drug-like parameters (TPSA 41.57 Ų, LogP 1.67) • Free piperazine NH enables alkylation, acylation, or sulfonylation for diverse library synthesis • 90% reported synthetic yield supports cost-effective scale-up; supplied with ≥95% purity for reproducible downstream results

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 202262-40-6
Cat. No. B1599856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(piperazin-1-yl)benzoate
CAS202262-40-6
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)N2CCNCC2
InChIInChI=1S/C13H18N2O2/c1-2-17-13(16)11-4-3-5-12(10-11)15-8-6-14-7-9-15/h3-5,10,14H,2,6-9H2,1H3
InChIKeyMFHSHQIHYPPRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(piperazin-1-yl)benzoate: Sourcing Guide


Ethyl 3-(piperazin-1-yl)benzoate (CAS 202262-40-6) is a heterocyclic organic compound consisting of an ethyl ester linked to a benzoic acid core with a piperazine substituent at the meta (3-) position of the aromatic ring . The compound possesses the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . Its structural features include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 , characteristics that define its physicochemical behavior and its utility as a versatile intermediate in pharmaceutical research and medicinal chemistry .

Meta-substituted piperazine benzoate scaffold for SAR exploration
Ethyl ester supports lipophilicity profiling for CNS lead optimization
Literature-reported synthetic route supports multi-gram batch review

Ethyl 3-(piperazin-1-yl)benzoate: Substitution Limitations


Within the class of ethyl piperazinyl benzoates, the positional attachment of the piperazine moiety to the ortho (2-), meta (3-), or para (4-) position of the benzoate ring fundamentally alters electronic distribution, steric accessibility of the piperazine nitrogen, and the three-dimensional conformational preferences of the molecule . These positional effects are well documented to influence receptor binding orientation and pharmacokinetic parameters in downstream drug candidates . Furthermore, the ester moiety selection (ethyl versus methyl) impacts lipophilicity and metabolic stability . For researchers developing structure-activity relationships (SAR) or scaling synthetic routes, substituting the 3-position ethyl ester with its 2-position or 4-position isomers, or with the corresponding methyl ester analog, introduces undocumented variables that necessitate complete re-optimization of reaction conditions or full re-characterization of biological activity . The quantitative evidence below establishes the specific points of measurable differentiation that justify selecting Ethyl 3-(piperazin-1-yl)benzoate (202262-40-6) as the appropriate starting material for research programs requiring a meta-substituted piperazinyl benzoate scaffold.

Target: 3-Substituted Ethyl Ester
Substitute: 2-/4-Substituted or Methyl Ester
Electronic distribution
Meta substitution alters ring electronics; ortho/para may shift receptor binding orientation
Steric accessibility
Piperazine N accessibility differs by position, affecting downstream functionalization
Lipophilicity (LogP)
Position-dependent LogP variation; undocumented for ortho/para isomers
Ester metabolic stability
Ethyl vs methyl ester may alter metabolic profile in assay

Ethyl 3-(piperazin-1-yl)benzoate: Isomer & Analog Differentiation


Lipophilicity Profile vs. Ortho/Para Isomers

The meta-substituted positional isomer, Ethyl 3-(piperazin-1-yl)benzoate (202262-40-6), displays a distinct lipophilicity profile as measured by its LogP value, which differs systematically from its ortho- and para-substituted congeners . This differentiation arises from the electronic and steric environment conferred by substitution at the 3-position of the benzoate ring relative to the 2- or 4-positions, affecting partitioning behavior in biphasic systems and passive membrane permeability predictions .

Lipophilicity (LogP)
Data to verify
LogP = 1.67 (meta); ortho/para data unavailable
Positional isomer lipophilicity context for membrane partitioning review
Calculated value; comparator LogP not reported
Lipophilicity Positional isomerism LogP Physicochemical characterization

Topological Polar Surface Area vs. Methyl Ester Analog

The topological polar surface area (TPSA) of Ethyl 3-(piperazin-1-yl)benzoate (202262-40-6) differs from that of its methyl ester counterpart due to the additional methylene unit in the ethyl group . This difference in TPSA influences predictions of intestinal absorption and blood-brain barrier penetration according to established drug-likeness rules [1].

TPSA Comparison
Cross-study comparable
TPSA = 41.57 Ų (ethyl) vs 41.6 Ų (methyl); negligible difference
Similar polarity; both support oral absorption prediction context
Computational values; validate in specific assay
Topological polar surface area TPSA Ester homolog Drug-likeness

Molecular Weight Advantage in Fragment-Based Libraries

Ethyl 3-(piperazin-1-yl)benzoate (202262-40-6) possesses a molecular weight of 234.29 g/mol , positioning it favorably within lead-like chemical space (typically MW ≤ 350 Da) [1]. In contrast, downstream functionalized piperazinyl benzoate derivatives bearing extended substituents on the piperazine ring exhibit substantially higher molecular weights that may exceed desirable limits for fragment-based screening or early-stage hit optimization [1].

Fragment-Like MW
Class-level inference
234.29 g/mol vs derivative >530 g/mol
Scaffold meets fragment screening MW criteria for FBDD core
Derivative MW estimated from heavy atom count
Molecular weight Lead-likeness Fragment-based drug discovery Rule of Three

Synthetic Yield from Peer-Reviewed Literature

A peer-reviewed synthetic protocol for Ethyl 3-(piperazin-1-yl)benzoate (202262-40-6) has been documented in Tetrahedron Letters with a reported yield of approximately 90% . This literature precedence provides procurement scientists and process chemists with a validated benchmark for reaction optimization and cost-of-goods estimation that is not universally available for all positional isomers.

Synthetic Yield
Data to verify
~90% yield (Tetrahedron Lett.); isomer yields not reported
Literature route may support multi-gram scale-up review
Requires independent verification; compare to isomer routes
Synthetic yield Process reproducibility Piperazine coupling Literature precedence

Multi-Supplier Availability with High Purity

Ethyl 3-(piperazin-1-yl)benzoate (202262-40-6) is commercially available from multiple independent suppliers with specified purity levels meeting or exceeding 98% [1]. This multi-vendor landscape reduces single-source supply chain risk and enables competitive pricing for procurement specialists.

Commercial Availability
Specification review
Multiple suppliers (96–98% purity); ISO-certified source available
Supply chain redundancy supports procurement
Verify current stock and purity with supplier
Commercial availability Supply chain resilience Purity specification Multi-vendor sourcing

Peripheral Benzodiazepine Receptor Binding Affinity

Ethyl 3-(piperazin-1-yl)benzoate (202262-40-6) has documented binding affinity against the peripheral benzodiazepine receptor (PBR) in rat tissue, with data curated in BindingDB under ChEMBL identifier CHEMBL651678 [1]. This represents the only receptor binding data identified for the compound class in authoritative public databases, providing a starting point for researchers investigating PBR as a therapeutic target.

PBR Binding (pIC50)
Cross-study comparable
pIC50 documented in BindingDB (rat PBR)
Target engagement context for PBR-focused programs
Only receptor binding data identified for compound class
Peripheral benzodiazepine receptor PBR pIC50 Binding affinity Target engagement

Ethyl 3-(piperazin-1-yl)benzoate: Application Scenarios


PBR Ligand Lead Optimization

For medicinal chemistry programs targeting the peripheral benzodiazepine receptor (PBR, also known as translocator protein TSPO), Ethyl 3-(piperazin-1-yl)benzoate (202262-40-6) provides a scaffold with documented binding affinity against rat PBR curated in BindingDB [1]. The meta-substitution pattern at the 3-position of the benzoate ring, combined with the ethyl ester lipophilicity (LogP = 1.66670) , offers a starting point for SAR exploration. Researchers may modify the piperazine nitrogen or ester moiety to optimize potency while retaining the core scaffold geometry validated in primary binding assays.

CNS-Active Piperazine Derivative Synthesis

Ethyl 3-(piperazin-1-yl)benzoate (202262-40-6) serves as a versatile intermediate for constructing CNS-active pharmaceutical candidates through functionalization of the free piperazine secondary amine [1]. The compound's physicochemical profile (TPSA = 41.57 Ų, LogP = 1.66670) aligns with CNS drug-likeness parameters, and the documented 90% synthetic yield supports cost-effective multi-gram scale preparation. The free NH of the piperazine ring enables alkylation, acylation, or sulfonylation to generate diverse libraries of 3-substituted piperazinyl benzoates for receptor screening campaigns.

Positional Isomer Reference Standard for Analytical Methods

In pharmaceutical quality control laboratories, Ethyl 3-(piperazin-1-yl)benzoate (202262-40-6) can be employed as a reference standard to distinguish the meta-substituted isomer from its ortho- (2-) and para- (4-) positional congeners during HPLC method development or impurity profiling [1]. The distinct chromatographic retention behavior predicted by the LogP value (1.66670) enables baseline resolution of positional isomers when optimizing analytical methods for piperazinyl benzoate drug substances or intermediates.

FBDD Library Inclusion as a Piperazine Core

With a molecular weight of 234.29 g/mol [1] and a balanced LogP/TPSA profile, Ethyl 3-(piperazin-1-yl)benzoate (202262-40-6) satisfies fragment-likeness criteria (MW < 300 Da, ClogP < 3) for inclusion in fragment screening libraries . The compound presents a meta-substituted piperazine-benzoate pharmacophore with a single hydrogen bond donor and four hydrogen bond acceptors , providing multiple vectors for fragment growth while maintaining acceptable physicochemical properties for hit-to-lead optimization.

Application
Selection Property
Validation Focus
PBR (TSPO) ligand lead optimization
Meta-substituted ethyl piperazinyl benzoate scaffold with reported PBR binding data
Confirm binding affinity and selectivity in target assay
CNS-active piperazine derivative synthesis
Ethyl ester and piperazine core suitable for CNS drug-likeness profile review
Assess CNS permeability and metabolic stability of derivatives
Positional isomer analytical reference
Meta-substituted isomer with distinct chromatographic retention behavior
Develop HPLC method for isomer resolution and impurity profiling
Fragment-based drug discovery library
Low molecular weight scaffold meeting fragment-likeness criteria (MW, LogP, TPSA)
Screen for target engagement and optimize via fragment growth

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